

Application Notes and Protocols for Saralasin TFA in In Vitro Experiments

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Compound of Interest		
Compound Name:	Saralasin TFA	
Cat. No.:	B8117582	Get Quote

Introduction

Saralasin, a synthetic analog of angiotensin II, is a valuable pharmacological tool for investigating the renin-angiotensin system (RAS).[1] It functions as a competitive antagonist at angiotensin II receptors, primarily the Type 1 (AT1) and Type 2 (AT2) receptors.[1][2] Chemically known as [Sar¹, Val⁵, Ala®]-Angiotensin II, specific amino acid substitutions confer resistance to degradation and modify its activity compared to the endogenous angiotensin II.[1] [3] While predominantly acting as an antagonist at the AT1 receptor, Saralasin also exhibits partial agonist properties.[2] Furthermore, it has been shown to function as an agonist at the AT2 receptor, making it a complex but informative molecule for dissecting the distinct roles of these two key receptors in physiological and pathophysiological processes.[2] These application notes provide detailed protocols for in vitro experiments to characterize the interaction of **Saralasin TFA** with angiotensin II receptors.

Data Presentation

Table 1: Binding Affinity of Saralasin for Angiotensin II Receptors



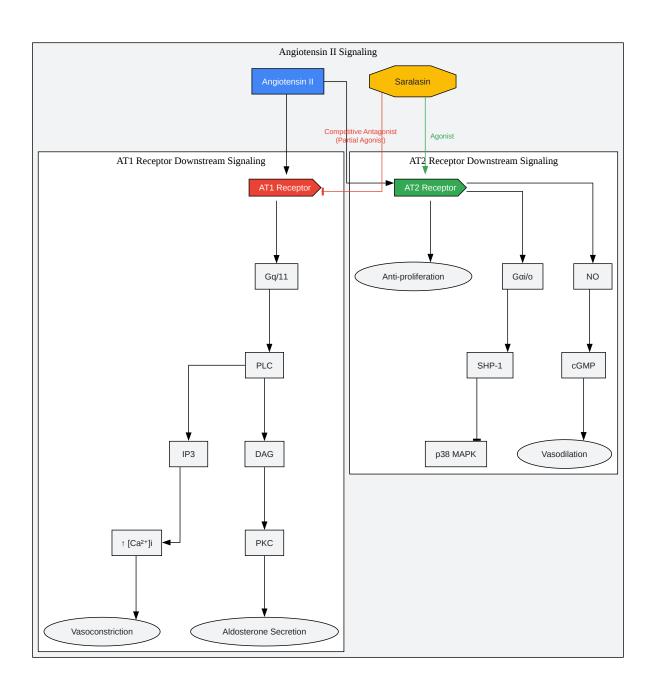
Receptor Subtype	Ligand	Kı (nM)	Cell/Tissue Type	Reference
Angiotensin II Receptor	Saralasin	0.32 (for 74% of sites)	Rat Liver Membranes	[4][5]
Angiotensin II Receptor	Saralasin	2.7 (for 26% of sites)	Rat Liver Membranes	[4]

Note: The differentiation between AT1 and AT2 receptors is not always explicitly stated in older literature. The biphasic binding observed could suggest the presence of both receptor subtypes with differing affinities for Saralasin.[4]

Signaling Pathways and Mechanism of Action

The physiological effects of angiotensin II are mediated through two primary receptor subtypes, AT1 and AT2, which trigger distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of Saralasin's binding.





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Caption: Angiotensin II signaling pathways and Saralasin's mechanism of action.

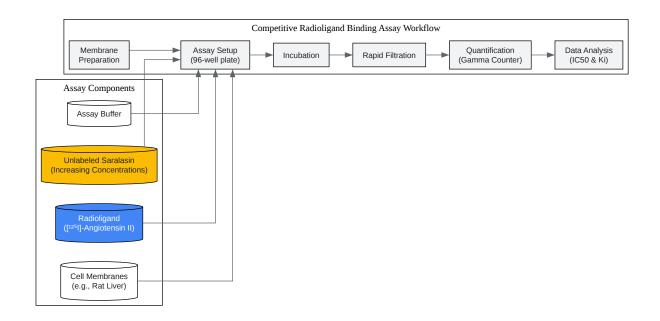


Experimental Protocols Angiotensin II Receptor Binding Assay

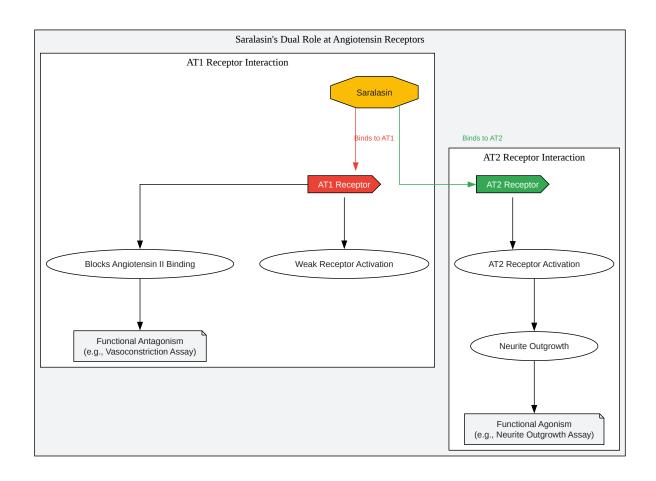
This in vitro assay determines the binding affinity of Saralasin to angiotensin II receptors through competition with a radiolabeled ligand.[2][4]

Experimental Workflow: Radioligand Binding Assay









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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Saralasin Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
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